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molecular formula C9H14F2O3 B2583263 Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester CAS No. 1393824-30-0

Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester

Cat. No. B2583263
M. Wt: 208.205
InChI Key: FDJXQOKTHGXQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326973B2

Procedure details

A solution of butyllithium (1.600 mL, 4.00 mmol) was added to cold (−78° C.) solution of diisopropylamine (0.565 mL, 4.00 mmol) in THF (5 mL) under nitrogen and the mixture was stirred at −78° C. 1 h. A solution of ethyl 4,4-difluorocyclohexanecarboxylate (384 mg, 2 mmol) in THF (2 mL) was added at −78° C. and the mixture was stirred for 1 h. The mixture was gradually warmed to −20° C. over 2 h and then recooled to −78° C. and connected to a balloon of oxygen and stirred at −78° C. for 1 h. The reaction mixture was added satd. NaHSO3 solution (5 mL) and allowed to warm to rt and stirred at rt overnight. The reaction mixture was diluted with ether and organic layer separated, washed with water, brine, dried (Na2SO4). Evaporation of the solvent afforded a light yellow oil which was purified by silica gel FCC (DCM) to afford ethyl 4,4-difluoro-1-hydroxycyclohexanecarboxylate as a colorless oil (143 mg). 1H NMR (400 MHz, CHLOROFORM-d) δ 4.28 (q, J=7.3 Hz, 2H), 2.23 (br. s, 1H), 2.19-1.99 (m, 6H), 1.83-1.73 (m, 2H), 1.33 (t, J=1.0 Hz, 3H).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
0.565 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1([F:25])[CH2:19][CH2:18][CH:17]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:16][CH2:15]1.O=O.[OH:28]S([O-])=O.[Na+]>C1COCC1.CCOCC>[F:13][C:14]1([F:25])[CH2:15][CH2:16][C:17]([OH:28])([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:18][CH2:19]1 |f:4.5|

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.565 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
384 mg
Type
reactant
Smiles
FC1(CCC(CC1)C(=O)OCC)F
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually warmed to −20° C. over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
recooled to −78° C.
STIRRING
Type
STIRRING
Details
stirred at −78° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
afforded a light yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel FCC (DCM)

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)(C(=O)OCC)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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